molecular formula C21H23N7O6 B607059 Denopterin CAS No. 22006-84-4

Denopterin

Cat. No. B607059
CAS RN: 22006-84-4
M. Wt: 469.45
InChI Key: FLWWDYNPWOSLEO-HQVZTVAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Denopterin is an antineoplastic.

Scientific Research Applications

Inhibition Effects on Tetrahymena

Denopterin, classified as an antifolic, has been observed to inhibit the growth of Tetrahymena. The inhibition effect of Denopterin is part of a competitive interaction with folic acid, suggesting its potential use in studying cellular growth processes and the competitive inhibition of essential nutrients in cellular organisms (Dewey, Kidder, & Parks, 1951).

Relevance in Bone Disease and Cancer Therapy

Denopterin-related research also encompasses the development of therapies for metabolic bone diseases and cancer-related bone disorders. Its impact on osteoclast differentiation, activation, and survival provides valuable insights for potential therapeutic interventions (Schwarz & Ritchlin, 2007).

Neurological Research

Studies involving Denopterin have implications in neurological research, particularly in understanding dendritic spine formation and function. Denopterin's influence on synaptic transmission and neural morphology offers a pathway for exploring neurological diseases and potential treatments (Feng et al., 2000).

Research in Cancer Therapy

Denopterin analogues have been examined for their role in inducing apoptotic responses in cancer cells, providing a framework for developing anticancer agents. This research focuses on the cellular mechanisms and signaling pathways influenced by Denopterin analogues in tumor cells (Chen et al., 2001).

Hepatocarcinogenesis Studies

Denopterin is used in studies investigating the mechanisms and potential treatments of liver cancer, particularly in understanding the role of angiotensin-converting enzyme inhibitors in hepatocarcinogenesis (Mansour et al., 2011).

Dendrimer Research

Denopterin is also relevant in dendrimer research, which focuses on the synthesis and application of dendrimers in drug delivery systems. This area explores the potential of dendrimers in targeted therapy and drug delivery for various diseases, including cardiovascular diseases (Cloninger, 2002); (Yu et al., 2015).

properties

CAS RN

22006-84-4

Product Name

Denopterin

Molecular Formula

C21H23N7O6

Molecular Weight

469.45

IUPAC Name

(4-((1-(2-amino-4-oxo-3,4-dihydropteridin-6-yl)ethyl)(methyl)amino)benzoyl)-L-glutamic acid

InChI

InChI=1S/C21H23N7O6/c1-10(14-9-23-17-16(24-14)19(32)27-21(22)26-17)28(2)12-5-3-11(4-6-12)18(31)25-13(20(33)34)7-8-15(29)30/h3-6,9-10,13H,7-8H2,1-2H3,(H,25,31)(H,29,30)(H,33,34)(H3,22,23,26,27,32)/t10?,13-/m0/s1

InChI Key

FLWWDYNPWOSLEO-HQVZTVAUSA-N

SMILES

O=C(O)CC[C@@H](C(O)=O)NC(C1=CC=C(N(C(C2=CN=C3N=C(N)NC(C3=N2)=O)C)C)C=C1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Denopterin;  Dimetfol;  N10,9-Dimethylfolic acid; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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